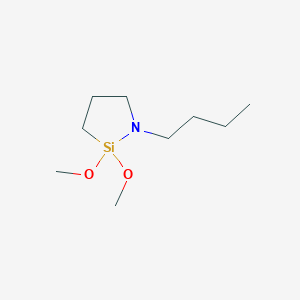
N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE is an organosilicon compound with the molecular formula C₉H₂₁NO₂Si. It is a versatile reagent used in various scientific fields due to its unique chemical properties. This compound is a colorless liquid with a pungent odor and is highly soluble in water and polar organic solvents.
Preparation Methods
N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE can be synthesized through the reaction of 1-aminobutane and silane dimethyl ether under appropriate conditions. A base catalyst, such as triflate or silane chloride, can be used to accelerate the reaction . The industrial production methods for this compound are similar, involving the same reactants and catalysts but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of corresponding alcohols and silanols.
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to ensure the desired reaction pathway. The major products formed from these reactions vary depending on the type of reaction and the reagents used .
Scientific Research Applications
N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic and inorganic compounds, including esters, amines, alcohols, metal complexes, and organometallic compounds.
Biology: The compound is utilized in the synthesis of biopolymers, such as polymers and copolymers, which have applications in biotechnology and materials science.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems due to its unique chemical properties.
Industry: It is employed in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in organic synthesis, it can participate in nucleophilic substitution reactions, while in polymer chemistry, it can act as a cross-linking agent.
Comparison with Similar Compounds
N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE can be compared with other similar organosilicon compounds, such as:
This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.
This compound: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of butyl and dimethoxy groups, which confer unique reactivity and solubility properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-butyl-2,2-dimethoxyazasilolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2Si/c1-4-5-7-10-8-6-9-13(10,11-2)12-3/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXFDVVLNOFCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC[Si]1(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618914-44-6 |
Source


|
| Record name | N-n-Butyl-aza-2,2-dimethoxysilacyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2825317.png)
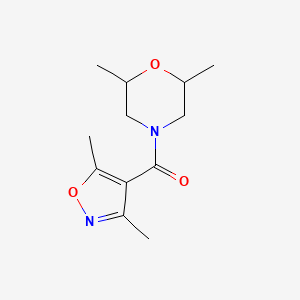
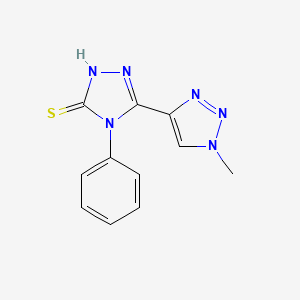
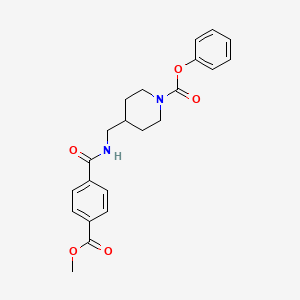

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2825327.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2825328.png)
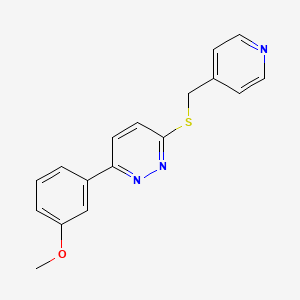
![2',3'-Dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2825333.png)
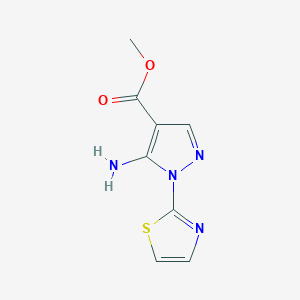
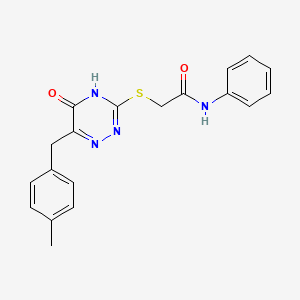
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2825337.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2825338.png)
![2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2825339.png)
